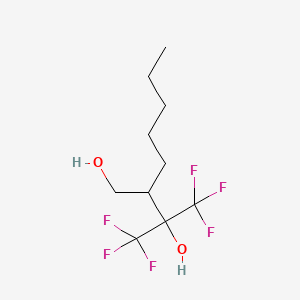

1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl-

Description

1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl- is a fluorinated derivative of 1,3-propanediol, characterized by two trifluoromethyl (-CF₃) groups at the 1-position and a pentyl (-C₅H₁₁) substituent at the 2-position. The trifluoromethyl groups impart high electronegativity and chemical stability, while the pentyl chain may enhance hydrophobicity. Such fluorinated diols are often explored for applications in specialty polymers, surfactants, or pharmaceuticals due to their resistance to thermal and chemical degradation .

Properties

CAS No. |

34844-47-8 |

|---|---|

Molecular Formula |

C10H16F6O2 |

Molecular Weight |

282.22 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol |

InChI |

InChI=1S/C10H16F6O2/c1-2-3-4-5-7(6-17)8(18,9(11,12)13)10(14,15)16/h7,17-18H,2-6H2,1H3 |

InChI Key |

QJDIZDFXELTMDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CO)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-dione with a suitable alkylating agent, followed by reduction to yield the desired diol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The diol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

1,3-Propanediol, 2,2-bis(bromomethyl)- (CAS 3296-90-0)

1,3-Propanediol bis[a-(chlorophenoxy)isobutyrate] (Simfibrate, CAS 14929-11-4)

1,3-Propanediol, 1-(1H-benzimidazol-2-yl)- (CAS 36663-34-0)

Data Table: Key Structural and Functional Comparisons

Research Findings and Gaps

- Fluorinated Diols: Trifluoromethyl groups are associated with low surface energy and resistance to solvents, making them valuable in coatings or lubricants.

- Toxicity vs. Utility: Brominated analogs (e.g., 2,2-bis(bromomethyl)-1,3-propanediol) face regulatory restrictions due to carcinogenicity, whereas fluorinated compounds may offer safer alternatives if toxicity profiles are favorable .

- Functional Group Impact : Esterified diols (e.g., Simfibrate) demonstrate how substituent choice dictates application—bioactive esters vs. inert fluorinated chains .

Biological Activity

1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl- is a chemical compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure, featuring trifluoromethyl groups, may impart distinctive biological activities. This article will explore the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Trifluoromethyl Groups: The presence of trifluoromethyl groups is significant as they can influence the lipophilicity and reactivity of the molecule.

- Hydroxyl Groups: The hydroxyl functional groups contribute to its potential solubility in biological systems.

Case Study: Genotoxicity

A study investigating the genotoxic effects of related compounds revealed that exposure led to oxidative stress in cellular models. This suggests that 1,3-Propanediol derivatives may also possess similar risks under certain conditions .

Metabolic Pathways

The metabolic pathways of 1,3-Propanediol derivatives have been explored in various microbial systems. For example, certain bacterial strains such as Klebsiella and Clostridium are known to metabolize 1,3-propanediol efficiently. This metabolism can lead to the production of valuable intermediates for pharmaceutical applications .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of fluorinated compounds suggest that they may exhibit enhanced activity against a range of pathogens due to their lipophilic nature. While specific data on 1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl- is scarce, it is reasonable to hypothesize similar properties based on structural analogies.

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.